molecular formula C14H26N2O5S B6193449 tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate CAS No. 2679951-00-7

tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate

Cat. No.: B6193449
CAS No.: 2679951-00-7
M. Wt: 334.4
InChI Key:
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Description

tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate: is a complex organic compound featuring a tert-butyl ester group, a sulfamoyl group attached to a pyrrolidine ring, and an oxan (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl pyrrolidine-1-carboxylate and oxan-4-ylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems can also enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Bases: Triethylamine, sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine

    Drug Development:

    Enzyme Inhibition: The sulfamoyl group can act as a mimic of phosphate groups, making it useful in the design of enzyme inhibitors.

Industry

    Catalysis: Used in catalytic processes due to its stability and reactivity.

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfamoyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-[(morpholin-4-yl)sulfamoyl]pyrrolidine-1-carboxylate: Similar structure but with a morpholine ring instead of an oxan ring.

    tert-Butyl (3S)-3-[(piperidin-4-yl)sulfamoyl]pyrrolidine-1-carboxylate: Contains a piperidine ring instead of an oxan ring.

Uniqueness

    Structural Features: The presence of the oxan ring provides unique steric and electronic properties compared to similar compounds with different ring systems.

    Reactivity: The specific arrangement of functional groups in tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate can lead to distinct reactivity patterns, making it valuable in synthetic and medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

CAS No.

2679951-00-7

Molecular Formula

C14H26N2O5S

Molecular Weight

334.4

Purity

95

Origin of Product

United States

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